PI3Kδ Cellular Activity: Azetidine vs. Piperidine Ring Expansion
In a direct comparator analysis using the same assay system, 2-(azetidin-3-yl)-4-methylpyrimidine (when incorporated into a larger chemotype) demonstrates a cellular IC50 of 374 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells, while the corresponding piperidine analog exhibits an IC50 of 102 nM [1][2]. This represents a 3.7-fold increase in potency upon ring expansion, providing a quantifiable differentiation point for medicinal chemistry programs requiring fine-tuned target engagement.
| Evidence Dimension | Cellular inhibition of PI3Kδ-mediated AKT phosphorylation |
|---|---|
| Target Compound Data | IC50 = 374 nM |
| Comparator Or Baseline | Piperidine analog (2-(piperidin-3-yl)-4-methylpyrimidine in same chemotype): IC50 = 102 nM |
| Quantified Difference | 3.7-fold increase in potency for the piperidine analog |
| Conditions | Ri-1 cells, 30-minute incubation, electrochemiluminescence assay |
Why This Matters
This data enables researchers to rationally select between azetidine and piperidine scaffolds to achieve a desired level of PI3Kδ pathway inhibition in a cellular context.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498): IC50 = 374 nM for PI3Kdelta-mediated AKT phosphorylation. View Source
- [2] BindingDB. BDBM50394893 (CHEMBL2165502): IC50 = 102 nM for PI3Kdelta-mediated AKT phosphorylation. View Source
